Dimethoxycurcumin Dimethoxycurcumin Metabolically more stable curcumin analog. Antiproliferative agent. Induces non-cytotoxic G2/M phase cell cycle arrest and apoptosis. Induces the expression of promoter methylated genes. Inhibits NO production, iNOS expression and NF-κB activation. Shows antiproliferative effects (IC50 = 0.5-1 μM).
Dimethoxycurcumin is a derivative of curcumin that has anti-inflammatory and antioxidant activities. It inhibits mitogen-induced proliferation of CD4+ T cells, CD8+ T cells, and B cells, as well as secretion of IL-2, IL-4, IL-6, and IFN-γ induced by concanavalin A in isolated human lymphocytes when used at concentrations ranging from 1 to 10 µM. Dimethoxycurcumin (1-10 µM) inhibits LPS-induced nitric oxide (NO) production and expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 cells. It inhibits hemolysis of isolated human red blood cells (RBCs) induced by AAPH when used at a concentration of 10 µM.
Naturally occurring phytochemicals such as turmeric (curcumin) have been found to inhibit the growth of tumor cells. Dimethoxycurcumin is an analog of curcumin obtained by methylation of both free phenolic groups in the parent compound. A 30-fold increase in potency was observed in the growth suppression of HCT116 tumor cells following this modification. Health Benefits and Uses for Turmeric Curcumin Supplements
Dimethoxycurcumin is a more metabolically stable analog of curcumin, inducing epigenetic changes in leukemia cells and the expression of promoter methylated genes.
Brand Name: Vulcanchem
CAS No.: 160096-59-3
VCID: VC0526187
InChI: InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+
SMILES: COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol

Dimethoxycurcumin

CAS No.: 160096-59-3

Cat. No.: VC0526187

Molecular Formula: C23H24O6

Molecular Weight: 396.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dimethoxycurcumin - 160096-59-3

Specification

CAS No. 160096-59-3
Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
IUPAC Name (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione
Standard InChI InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+
Standard InChI Key HMJSBVCDPKODEX-NXZHAISVSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC
SMILES COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Appearance Solid powder

Introduction

Chemical Structure and Synthesis of Dimethoxycurcumin

Dimethoxycurcumin (C₂₃H₂₄O₆; molecular weight 396.43 g/mol) is a bis-demethoxycurcumin derivative in which the hydroxyl groups at the 3- and 4-positions of the aromatic rings are replaced by methoxy groups . The IUPAC name, (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione, reflects its α,β-unsaturated diketone structure, which is critical for its biological activity . Unlike curcumin, DiMC lacks free phenolic hydroxyl groups, rendering it less susceptible to glucuronidation and sulfation—key metabolic pathways that limit curcumin’s bioavailability .

Table 1: Key Chemical Properties of Dimethoxycurcumin

PropertyValue
Molecular FormulaC₂₃H₂₄O₆
Molecular Weight396.43 g/mol
Melting PointNot Available
Boiling Point587.007 °C at 760 mmHg
Density1.169 g/cm³
SolubilityLipophilic
CAS Number160096-59-3

The synthetic route to DiMC typically involves the methylation of curcumin using dimethyl sulfate or other alkylating agents under controlled conditions . This modification enhances its stability, with studies reporting a half-life approximately 2–3 times longer than curcumin in physiological buffers .

Mechanisms of Pharmacological Activity

Proteasomal Inhibition and Induction of Paraptosis

DiMC exerts potent anticancer effects by inhibiting the 26S proteasome, a mechanism 2–3 times stronger than curcumin at equivalent concentrations . This inhibition leads to the accumulation of misfolded proteins, triggering severe endoplasmic reticulum (ER) stress and mitochondrial dilation—a hallmark of paraptosis, a non-apoptotic cell death pathway . In MDA-MB-435S breast cancer cells, DiMC (10 μM) induced paraptosis within 24 hours, compared to 20 μM required for curcumin . The upregulation of CCAAT-enhancer-binding protein homologous protein (CHOP) by DiMC further exacerbates ER stress, amplifying cancer cell death .

Nrf2-Mediated Antioxidant Effects

DiMC activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, upregulating heme oxygenase-1 (HO-1), a critical enzyme in oxidative stress response . In RAW264.7 macrophages, DiMC (10 μM) increased HO-1 activity by 4.5-fold, matching curcumin’s efficacy . Silencing Nrf2 via siRNA abolished this effect, confirming the pathway’s centrality . The α,β-unsaturated diketone moiety in DiMC is essential for Nrf2 activation, as reduced analogs like tetrahydrocurcumin (THC) lack this activity .

Suppression of NF-κB and Inflammatory Mediators

DiMC inhibits NF-κB nuclear translocation, reducing the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in LPS-activated macrophages . At 20 μM, DiMC suppressed NO levels by 75%, outperforming curcumin’s 60% reduction under identical conditions . This anti-inflammatory activity is linked to its inhibition of IκBα phosphorylation, preventing NF-κB activation .

Anticancer Activity: Preclinical Evidence

Selective Cytotoxicity

DiMC demonstrates selective toxicity toward cancer cells while sparing normal cells. In MDA-MB-231 breast cancer cells, DiMC (IC₅₀ = 8.2 μM) was 2.4-fold more potent than curcumin (IC₅₀ = 19.7 μM) . Conversely, human mammary epithelial cells (HMECs) showed no viability loss at concentrations up to 50 μM . This selectivity is attributed to DiMC’s stronger proteasomal inhibition in malignant cells, which exhibit higher basal proteasomal activity .

Androgen Receptor Degradation

DiMC uniquely induces androgen receptor (AR) degradation in prostate cancer models, reducing AR protein levels by 80% at 10 μM . This effect is absent in curcumin, highlighting DiMC’s potential for treating androgen-resistant prostate cancers .

Table 2: Comparative Anticancer Effects of DiMC and Curcumin

ParameterDiMC (10 μM)Curcumin (20 μM)
Proteasomal Inhibition85%45%
CHOP Induction6.2-fold3.8-fold
Tumor Growth Reduction70%40%
AR Degradation80%0%

Anti-Inflammatory and Antioxidant Applications

Modulation of Heme Oxygenase-1

DiMC’s induction of HO-1 contributes to its cytoprotective effects in oxidative injury models. In murine macrophages, DiMC (5 μM) elevated HO-1 expression by 3.8-fold, comparable to curcumin . HO-1 upregulation mitigates oxidative damage by degrading pro-oxidant heme into biliverdin, carbon monoxide, and free iron .

Inhibition of Pro-Inflammatory Cytokines

DiMC (25 μM) reduces TNF-α and IL-6 secretion by 60% and 55%, respectively, in LPS-stimulated macrophages . This suppression correlates with impaired NF-κB DNA binding activity, as shown in electrophoretic mobility shift assays .

Pharmacokinetics and Metabolic Stability

DiMC’s methylation confers resistance to hepatic metabolism, with a plasma half-life of 4.2 hours in rodent models—double that of curcumin . Its lipophilicity (logP = 3.2) enhances membrane permeability, achieving brain concentrations 1.8-fold higher than curcumin in pharmacokinetic studies . Nanoformulations, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, further improve bioavailability, with a 3.5-fold increase in AUC₀–24h compared to free DiMC .

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